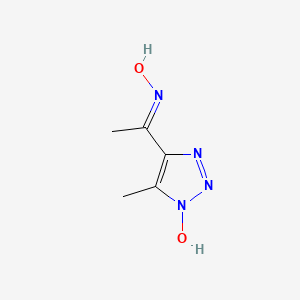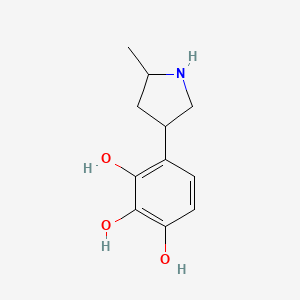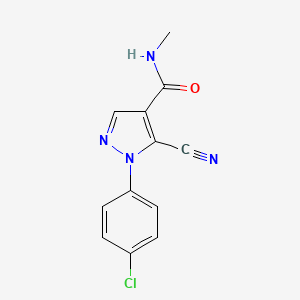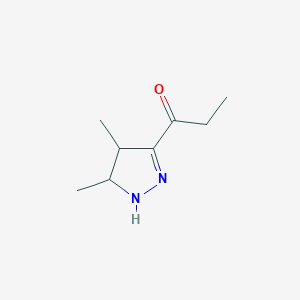
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their versatile chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime typically involves the use of “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecular building blocks . One common method involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The subsequent introduction of the oxime group can be achieved through the reaction of the triazole intermediate with hydroxylamine under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of triazole derivatives .
Applications De Recherche Scientifique
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The triazole ring can also interact with various receptors and proteins, modulating their function and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties but lacking the oxime group.
1-(1H-1,2,3-Triazol-4-yl)ethanone: Similar structure but without the hydroxy and oxime groups.
1-(1-Hydroxy-1H-1,2,3-triazol-4-yl)ethanone: Lacks the methyl group present in 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime.
Uniqueness
This compound is unique due to the presence of both the hydroxy and oxime groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C5H8N4O2 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
(NE)-N-[1-(1-hydroxy-5-methyltriazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H8N4O2/c1-3(7-10)5-4(2)9(11)8-6-5/h10-11H,1-2H3/b7-3+ |
Clé InChI |
MPLJJBBVGJQEKX-XVNBXDOJSA-N |
SMILES isomérique |
CC1=C(N=NN1O)/C(=N/O)/C |
SMILES canonique |
CC1=C(N=NN1O)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)









![N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide](/img/structure/B12869862.png)
![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)

![2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)
